(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride

Description

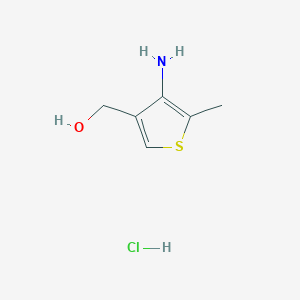

(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride is a hydrochloride salt of a substituted thiophene derivative. Its core structure comprises a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with an amino (-NH₂) group at the 4-position, a methylthio (-SCH₃) group at the 5-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. While direct physicochemical or pharmacological data for this compound are absent in the provided evidence, its structural features allow comparisons with related hydrochlorides and heterocyclic systems .

Properties

IUPAC Name |

(4-amino-5-methylthiophen-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c1-4-6(7)5(2-8)3-9-4;/h3,8H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFADKOCXLCSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-methylthiophen-3-yl)methanol hydrochloride typically involves the reaction of 4-amino-5-methylthiophene with formaldehyde under acidic conditions to form the intermediate (4-Amino-5-methylthiophen-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of thiophenes, including (4-Amino-5-methylthiophen-3-yl)methanol hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In a comparative study, various substituted thiophenes were synthesized and tested for their antioxidant activity, revealing that certain derivatives exhibited higher efficacy than standard antioxidants .

3. Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that related compounds can inhibit the growth of human tumor cells in vitro, indicating a promising avenue for further exploration in cancer therapy .

Pharmacological Insights

1. Drug Development

this compound serves as a scaffold in drug design, particularly in developing new therapeutic agents targeting specific diseases. Its ability to form derivatives can lead to the creation of more potent compounds with tailored pharmacological profiles .

2. Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has focused on elucidating how these thiophene derivatives interact with biological targets, which is essential for optimizing their efficacy and safety profiles .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Materials | 5-Methylthiophene, Aminoalkyl reagents |

| Solvents Used | Ethanol, Methanol |

| Yield (%) | Typically ranges from 70% to 90% |

| Characterization Techniques | NMR, HPLC, Mass Spectrometry |

Case Studies

1. Study on Antimicrobial Efficacy

A specific study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent .

2. Antioxidant Activity Assessment

In another research effort, the antioxidant activity was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability, suggesting its utility in formulations aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (4-Amino-5-methylthiophen-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Hydrochloride Salts

The compound shares functional similarities with other aromatic hydrochlorides, such as benzydamine hydrochloride (anti-inflammatory), memantine hydrochloride (NMDA receptor antagonist), and dosulepin hydrochloride (tricyclic antidepressant) . Key differences lie in their aromatic cores and substituents:

| Compound | Aromatic Core | Key Substituents | Pharmacological Class |

|---|---|---|---|

| (4-Amino-5-methylthiophen-3-yl)methanol HCl | Thiophene | -NH₂, -SCH₃, -CH₂OH | Not specified in evidence |

| Benzydamine HCl | Benzene | Dimethylaminopropoxy, benzyl | Anti-inflammatory |

| Memantine HCl | Adamantane | -NH₂ (adamantane derivative) | Neuroprotective |

| Dosulepin HCl | Dibenzothiepine | -CH₂CH₂N(CH₃)₂ | Antidepressant |

Key Observations :

- Thiophene vs. Adamantane’s rigid cage structure in memantine HCl contributes to its blood-brain barrier penetration .

- Amino and Methylthio Groups: The amino group in the target compound may facilitate hydrogen bonding, while the methylthio group (-SCH₃) could enhance lipophilicity compared to methoxy (-OCH₃) or halide substituents .

Comparison with Methylthio-Containing Heterocycles

describes 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles , which share the methylthio (-SCH₃) functionality but differ in core heterocycles (triazole vs. thiophene):

Key Observations :

Physicochemical Properties of Hydrochloride Salts

While the evidence lacks direct data for the target compound, ortho-toluidine hydrochloride (Table 1‑2 in ) provides a benchmark for aromatic amine hydrochlorides:

| Property | ortho-Toluidine HCl | Inferred for Target Compound |

|---|---|---|

| Solubility | Highly water-soluble | Likely soluble in polar solvents |

| Melting Point | ~225°C | Expected <250°C (typical for hydrochlorides) |

| Stability | Hygroscopic | May require anhydrous storage |

Key Observations :

- Hydrochloride salts generally improve water solubility compared to free bases, critical for drug formulation. The methylthio group in the target compound may slightly reduce solubility relative to purely hydrophilic substituents .

Biological Activity

(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an amino group and a hydroxymethyl group. This structure is significant as it influences the compound's interaction with biological targets.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that derivatives of 4-amino-thienopyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, research indicates that certain derivatives show IC50 values in the low nanomolar range against the MCF-7 breast cancer cell line, suggesting strong antiproliferative properties .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF-7 | 0.013 |

| Compound 2 | MDA-MB-231 | 0.028 |

| Compound 3 | HT1080 | 0.003 |

The mechanisms underlying the biological activity of this compound involve several pathways:

- EGFR Inhibition : Some derivatives have been shown to inhibit the enzymatic activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer proliferation .

- Multidrug Resistance Modulation : The compound has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which are often implicated in multidrug resistance in cancer therapy .

- Antioxidant Activity : The antioxidant properties of related compounds suggest that they may help mitigate oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Anticancer Activity : A study demonstrated that compounds derived from this scaffold showed significant anticancer activity against various cell lines, including HeLa and A549, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antinociceptive Properties : Another investigation reported that certain derivatives exhibited antinociceptive effects in animal models, indicating potential for pain management applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Amino-5-methylthiophen-3-yl)methanol hydrochloride, and how can reaction conditions be optimized for higher yield?

- Synthesis Protocol : The compound is typically synthesized via multi-step reactions starting from thian precursors. For example, alkylation of 4-amino-5-methylthiophene derivatives followed by hydroxylation and subsequent hydrochlorination is a common route. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield. For instance, using anhydrous solvents and controlled pH (6.5–7.5) during hydrochlorination minimizes side reactions .

- Optimization Strategies :

- Temperature : Lower temperatures (0–5°C) reduce decomposition of reactive intermediates.

- Catalysts : Lewis acids like ZnCl₂ can enhance reaction efficiency by stabilizing intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Spectroscopic Methods :

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), and 1050 cm⁻¹ (C-O) confirm functional groups. Compare with reference spectra to identify impurities .

- NMR : ¹H NMR (D₂O) shows singlet δ 2.1 (CH₃), δ 4.3 (CH₂OH), and δ 6.8 (thiophene protons). Discrepancies in integration ratios indicate incomplete purification .

- Chromatographic Analysis :

- HPLC : Use a C18 column with 70:30 methanol/water (0.1% TFA) mobile phase. Retention time ~8.2 min (purity ≥98%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., molecular docking, DFT calculations) be applied to study the compound's interactions with biological targets?

- Molecular Docking : Dock the compound into active sites of enzymes (e.g., kinases) using AutoDock Vina. Key interactions include hydrogen bonding between the hydroxyl group and Asp86 (binding energy ≤ -7.2 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.1 eV), correlating with redox activity in biological systems .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography results) during structural elucidation?

- Cross-Validation :

- X-ray Crystallography : Refine crystal structures using SHELXL (R-factor ≤ 0.05). Discrepancies in bond lengths (e.g., C-S: 1.72 Å vs. 1.68 Å in NMR) may arise from dynamic effects in solution .

- Dynamic NMR : Variable-temperature ¹³C NMR can detect conformational flexibility (e.g., thiophene ring puckering) not resolved in static X-ray models .

Q. What are the best practices for designing stability studies to assess the compound's degradation under various environmental conditions?

- Study Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.